molecular formula C3H4N2OS B1682308 2-Thiohydantoin CAS No. 503-87-7

2-Thiohydantoin

Cat. No. B1682308
CAS RN: 503-87-7
M. Wt: 116.14 g/mol
InChI Key: UGWULZWUXSCWPX-UHFFFAOYSA-N
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Description

2-Thiohydantoin is a useful synthetic intermediate. It is a reactant for the synthesis of drugs with antidiabetic activity, barbituric acid and thiohydantoin derivatives with antimicrobial activity, and possible anticancer agents .


Synthesis Analysis

2-Thiohydantoin derivatives are produced by heating a mixture of thiourea and an α-amino acid . The method offers the advantages of simplicity, low cost, easy work-up, and scalability . Various synthetic methods have been developed to prepare 2-thiohydantoin and its derivatives .


Molecular Structure Analysis

The molecular formula of 2-Thiohydantoin is C3H4N2OS . The InChIKey is UGWULZWUXSCWPX-UHFFFAOYSA-N . The Canonical SMILES is C1C(=O)NC(=S)N1 . The molecular weight is 116.14 g/mol .


Chemical Reactions Analysis

2-Thiohydantoin has wide applications due to its reactivity. It has been used in the synthesis of drugs with antidiabetic activity, barbituric acid and thiohydantoin derivatives with antimicrobial activity, and possible anticancer agents .


Physical And Chemical Properties Analysis

2-Thiohydantoin is a sulfur analog of hydantoins with one or both carbonyl groups replaced by thiocarbonyl groups . It has a molecular weight of 116.14 g/mol .

Scientific Research Applications

  • Corrosion Inhibition : A study by Yüce and Kardaş (2012) found that 2-Thiohydantoin (2-THD) acts as a corrosion inhibitor for mild steel in hydrochloric acid solutions. The research demonstrated that 2-THD inhibits corrosion through physical adsorption on the steel surface following the Langmuir adsorption isotherm (Yüce & Kardaş, 2012).

  • Antimicrobial Properties : Kania et al. (2022) synthesized novel hybrids of 2-thiohydantoin and 2-quinolone derivatives and investigated their antimicrobial properties. Some of these compounds showed bacteriostatic activity against Gram-positive and Gram-negative bacterial strains. Interestingly, blue light activation enhanced the bacteriostatic effect of these compounds (Kania et al., 2022).

  • Antidiabetic Potential : Uma and Pt (2019) explored 2-thiohydantoin for its potential antidiabetic properties. The compound showed inhibitory effects on α-amylase and α-glucosidase enzymes, suggesting a therapeutic approach to reduce gastrointestinal glucose production (Uma & Pt, 2019).

  • Cancer Research : Al-Shawi et al. (2023) studied a 2-thiohydantoin derivative for its anti-cancer properties, specifically against liver hepatocellular carcinoma. The compound showed potential as an AKT1 and CKD2 inhibitor, suggesting its relevance as a lead molecule for anticancer drugs (Al-Shawi et al., 2023).

  • Solar Cell Applications : Bartkowiak et al. (2020) explored the use of 2-thiohydantoin as an electron-accepting/anchoring group in dye-sensitized solar cells (DSSCs). The study showed promising efficiency for these compounds in solar cell applications, highlighting the versatility of 2-thiohydantoin in materials science (Bartkowiak et al., 2020).

Safety And Hazards

2-Thiohydantoin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

2-Thiohydantoin has wide applications in the medical field due to its reactivity. It has been used in the synthesis of drugs with antidiabetic activity, barbituric acid and thiohydantoin derivatives with antimicrobial activity, and possible anticancer agents . Future research may focus on exploring its potential uses in other areas of medicine .

properties

IUPAC Name

2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWULZWUXSCWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060121
Record name 4-Imidazolidinone, 2-thioxo-
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Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiohydantoin

CAS RN

503-87-7
Record name Thiohydantoin
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Record name Thiohydantoin
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Record name 2-Thiohydantoin
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Record name 4-Imidazolidinone, 2-thioxo-
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Record name 2-thiohydantoin
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Record name THIOHYDANTOIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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